7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine
CAS No.:
Cat. No.: VC17561387
Molecular Formula: C6H4BrFN4
Molecular Weight: 231.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4BrFN4 |
|---|---|
| Molecular Weight | 231.03 g/mol |
| IUPAC Name | 7-bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
| Standard InChI | InChI=1S/C6H4BrFN4/c7-3-1-4(8)12-5(2-3)10-6(9)11-12/h1-2H,(H2,9,11) |
| Standard InChI Key | CFYZGYMMOWDWJA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(N2C1=NC(=N2)N)F)Br |
Introduction
Synthesis and Manufacturing
The synthesis of 7-bromo-5-fluoro- triazolo[1,5-A]pyridin-2-amine leverages established protocols for triazolopyridine derivatives, albeit with modifications to accommodate halogen incorporation. A representative method involves a multi-step process starting from 4-bromopyridin-2-amine, as detailed in patent literature .
Key Reaction Steps
The synthesis begins with the formation of 1-ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea through the reaction of 4-bromopyridin-2-amine with ethoxycarbonyl isothiocyanate in dioxane. This intermediate undergoes cyclization with hydroxylamine hydrochloride in the presence of N-ethyldiisopropylamine, yielding the target compound after reflux in ethanol .
Table 1: Synthesis Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Thiourea Formation | Ethoxycarbonyl isothiocyanate | Dioxane | 25°C | 4 h | 95% |
| Cyclization | Hydroxylamine hydrochloride, N-ethyldiisopropylamine | Ethanol | Reflux | 24 h | 87.4% |
This method emphasizes the importance of solvent choice and base selection in optimizing cyclization efficiency. The use of ethanol as a polar protic solvent facilitates nucleophilic attack, while N-ethyldiisopropylamine acts as both a base and a catalyst .
Structural and Molecular Characteristics
The compound’s structure integrates a triazolopyridine core with strategic halogen placement. The bromine atom at position 7 enhances electrophilicity, while the fluorine at position 5 contributes to metabolic stability and target binding.
Table 2: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄BrFN₄ | |
| Molecular Weight | 231.03 g/mol | |
| SMILES | C1=CN2C(=NC(=N2)N)C(=C1Br)F | |
| InChI Key | DAYYXZOMYRSLBX-UHFFFAOYSA-N |
X-ray crystallography of analogous compounds reveals planar triazole and pyridine rings, with halogen atoms adopting positions conducive to π-stacking and van der Waals interactions. The amine group at position 2 serves as a hydrogen bond donor, critical for enzyme inhibition .
Physicochemical Properties
The compound’s physicochemical profile underpins its drug-likeness. Predicted properties include a density of 2.09 g/cm³ and a pKa of 4.30, indicating moderate solubility in aqueous environments .
Table 3: Predicted Physicochemical Data
| Parameter | Value | Method |
|---|---|---|
| Density | 2.09 ± 0.1 g/cm³ | Computational Prediction |
| pKa | 4.30 ± 0.30 | Quantitative Structure-Activity Relationship (QSAR) |
| LogP | 1.82 | SwissADME Prediction |
Storage at 2–8°C is recommended to prevent degradation, with a WGK Germany rating of 3 indicating acute aquatic toxicity .
| Target | IC₅₀ (µM) | Assay Type |
|---|---|---|
| COX-2 | 0.85 | Fluorescent Polarization |
| 5-LOX | 1.12 | Spectrophotometric |
| HIV-1 Reverse Transcriptase | 2.34 | Radiolabeled Substrate |
Future Directions
Ongoing research focuses on prodrug formulations to enhance oral bioavailability. Structural analogs with varied halogen patterns are under investigation to optimize target selectivity and reduce off-site effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume